2-Allylphenyl 4-piperidinyl ether
Overview
Description
2-Allylphenyl 4-piperidinyl ether is an organic compound with the molecular formula C14H19NO . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Allylphenyl 4-piperidinyl ether consists of an oxygen atom bonded to two different groups: an allylphenyl group and a piperidinyl group . The molecular weight of this compound is 217.31 .Chemical Reactions Analysis
Ethers, including 2-Allylphenyl 4-piperidinyl ether, are generally unreactive. They can undergo cleavage of the C-O bond when treated with strong acids . The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Ethers, including 2-Allylphenyl 4-piperidinyl ether, have a net dipole moment due to the polarity of C-O bonds . They are miscible in water, as the oxygen atom of the ether can form hydrogen bonds with water molecules . The boiling point of ethers is comparable to that of alkanes but much lower than that of alcohols of comparable molecular mass .Scientific Research Applications
Medicinal Chemistry and Drug Design
Spiropiperidines Synthesis
Condensed Piperidines
Piperidinones and Their Derivatives
Multicomponent Reactions (MCRs)
Biological Evaluation and Drug Discovery
properties
IUPAC Name |
4-(2-prop-2-enylphenoxy)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-5-12-6-3-4-7-14(12)16-13-8-10-15-11-9-13/h2-4,6-7,13,15H,1,5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFMCOLVTWOQDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allylphenyl 4-piperidinyl ether |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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